molecular formula C12H15F4NO B3221868 (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine CAS No. 1208080-99-2

(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine

Cat. No.: B3221868
CAS No.: 1208080-99-2
M. Wt: 265.25 g/mol
InChI Key: ZUCSTHLCJDAENX-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is an organic compound that features both fluorinated benzyl and trifluoromethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is unique due to the presence of both fluorinated benzyl and trifluoromethoxymethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(trifluoromethoxy)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4NO/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSTHLCJDAENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(F)(F)F)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167504
Record name 4-Fluoro-N-[1-[(trifluoromethoxy)methyl]propyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208080-99-2
Record name 4-Fluoro-N-[1-[(trifluoromethoxy)methyl]propyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208080-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-[1-[(trifluoromethoxy)methyl]propyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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